molecular formula C28H32N6O4 B2925090 4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242962-27-1

4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2925090
CAS No.: 1242962-27-1
M. Wt: 516.602
InChI Key:
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Description

4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H32N6O4 and its molecular weight is 516.602. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : Research on related compounds, such as [1,2,4]triazolo[4,3-a]quinazolines, highlights the diverse synthetic routes that can be utilized for creating complex molecules with potential biological activities. For instance, the study by Gatta et al. (1993) demonstrates the synthesis of [1,2,4]triazoloquinazoline and [1,2,4]-triazolo-1,4-benzodiazepine derivatives, showcasing the versatility of these frameworks for further modification and application in various scientific fields (Gatta, Giudice, & Borioni, 1993).

  • Reactivity and Transformations : The study on the reactivity of heterocyclic carbonyl compounds by Madkour (2004) provides an example of how different nucleophilic reagents can lead to the synthesis of new heterocycles, including quinazolinones and triazoloquinazolines. This kind of research is crucial for understanding how variations in chemical structures can impact the synthesis and properties of related compounds, potentially guiding the development of new materials or drugs (Madkour, 2004).

Biological and Pharmacological Applications

  • Antibacterial and Antifungal Properties : Research on triazoloquinazolines and related structures often explores their potential as antimicrobial agents. For example, the synthesis and evaluation of various [1,2,4]triazolo[4,3-a]quinazoline derivatives for antibacterial and antifungal activities, as investigated by Saad et al. (2011), highlight the potential of these compounds in developing new treatments for infections (Saad, Osman, & Moustafa, 2011).

  • Anticancer Activity : The structure-activity relationships of triazoloquinazolines, as examined by Kovalenko et al. (2012), provide insights into the potential application of these compounds in cancer treatment. The study outlines the synthesis of a combinatorial library of triazoloquinazolines and their evaluation for anticancer activity, identifying compounds with significant inhibitory effects on various cancer cell lines (Kovalenko et al., 2012).

Properties

IUPAC Name

4-benzyl-2-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O4/c1-18(2)15-29-25(36)20-12-13-22-23(14-20)34-27(32(26(22)37)16-19-8-4-3-5-9-19)31-33(28(34)38)17-24(35)30-21-10-6-7-11-21/h3-5,8-9,12-14,18,21H,6-7,10-11,15-17H2,1-2H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRRXHIPKXYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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